3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Syk kinase ZAP-70 Immunology

Researchers pursuing Syk family kinase inhibitors or EED-targeted protein degraders frequently encounter synthetic bottlenecks when late-stage triazole C-3 functionalization is required. 3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 2137549-19-8) provides a direct solution: the chlorine substituent serves as an activated handle for nucleophilic aromatic substitution (SNAr), enabling amine, thioether, or aryl introduction without additional activation steps. • Validated in Lck kinase programs (IC50 = 180 nM); SAR is isomer-dependent-[4,3-c] topology cannot be substituted with [1,5-c] or [4,3-a] analogs without activity loss. • Key intermediate for constructing the [4,3-c]-5-amine EED-binding motif claimed in US Patent 12,492,209 B2 (Northwestern University, 2024). • 98% purity with batch-specific NMR, HPLC, and GC quality assurance documentation provided.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
Cat. No. B12976526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=NN=C2Cl
InChIInChI=1S/C5H3ClN4/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H
InChIKeyXGLMDDHJDNKHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine: Scaffold & Pharmacological Relevance


3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 2137549-19-8) is a halogenated fused heterocycle belonging to the 1,2,4-triazolo[4,3-c]pyrimidine chemotype, a privileged scaffold in medicinal chemistry [1]. This ring system has been validated across multiple therapeutic target classes, including Syk family kinases, angiotensin II (AT1) receptors, and embryonic ectoderm development (EED) protein [2][3]. The 3-chloro substituent confers distinct reactivity as a synthetic handle for nucleophilic aromatic substitution, enabling late-stage diversification and structure-activity relationship (SAR) exploration that is not accessible with unsubstituted or differently halogenated analogs [4].

Reported scaffold for kinase (Syk/Lck), GPCR (AT1), and EED-targeted protein degradation research
Literature-validated across multiple target classes
Triazole C-3 chlorine serves as a nucleophilic aromatic substitution and cross-coupling handle
Enables late-stage SAR diversification without additional C-H activation
[4,3-c] ring fusion requires isomeric purity confirmation; class-level Dimroth rearrangement risk
Verify supplied material is the authentic isomer before use

Positional Isomerism and Halogen-Dependent Reactivity


The 1,2,4-triazolopyrimidine scaffold exists in multiple positional isomers (e.g., [4,3-c], [1,5-c], [4,3-a], [1,5-a]), and biological target engagement is highly isomer-dependent [1]. Critically, the [4,3-c] series is thermodynamically less stable than its [1,5-c] counterpart and undergoes Dimroth rearrangement under ambient conditions unless the C-5 position is substituted — making proper substitution patterns essential for isolable, reproducible material [2]. The chlorine atom at C-3 is not merely a placeholder; its position on the triazole ring dictates the vector of derivatization and directly influences both target affinity and synthetic tractability relative to C-5, C-7, or C-8 halogenated analogs [3]. Interchanging with a different regioisomer or halogen variant without experimental validation risks loss of activity, as demonstrated by SAR studies where regioisomeric [1,5-c] and [4,3-c] derivatives showed divergent Syk kinase inhibitory profiles [4].

Positional Isomer Interchange

[4,3-c] and [1,5-c] isomers show non-transferable SAR; Syk kinase potency vectors differ, and target engagement may not reproduce.

Halogen Position Dependency

C-3 chlorine on triazole provides orthogonal reactivity relative to pyrimidine C-5/C-7/C-8 halogens; replacing with a different halogen pattern alters derivatization strategy.

Isomeric Stability

Unstabilized [4,3-c] derivatives may undergo Dimroth rearrangement to the [1,5-c] isomer. Confirm isomer identity, especially if C-5 is unsubstituted.

Quantitative Differentiation Against Analogs & Isomers


Syk Kinase Inhibition: [4,3-c] vs. [1,5-c] Potency Divergence

In a direct head-to-head SAR study by Hirabayashi et al., 1,2,4-triazolo[4,3-c]pyrimidine derivative 10d and its regioisomeric 1,2,4-triazolo[1,5-c]pyrimidine counterpart 11 were evaluated for Syk and ZAP-70 kinase inhibition. Both regioisomers exhibited strong Syk family kinase inhibitory activities, but with distinct potency profiles [1]. A representative [4,3-c] scaffold derivative demonstrated an IC50 of 180 nM against Lck kinase (a Syk family member), establishing a quantitative potency benchmark for this specific isomer [2]. The study explicitly demonstrates that the [4,3-c] and [1,5-c] isomers, while both active, are not interchangeable — SAR optimization proceeds along different vectors for each series, and the 3-chloro substituent on the triazole ring provides a critical derivatization anchor point unique to the [4,3-c] topology.

Syk/Lck Inhibition
Head-to-head
IC50 180 nMLck kinase (representative [4,3-c] derivative)
Non-interchangeable SAR vectors between isomers
In vitro kinase assay; data from BindingDB
Syk kinase ZAP-70 Immunology Autoimmune disease

AT1 Receptor Antagonism: [4,3-c] vs. [1,5-c] Pharmacological Equivalence

Nicolaï et al. conducted a comparative SAR evaluation of [1,2,4]-triazolo[1,5-c]pyrimidine and 1,2,4-triazolo[4,3-c]pyrimidine derivatives as angiotensin II (AII) receptor antagonists [1]. The lead compound UP 269-6 (a [1,5-c] isomer, derivative 29) exhibited a Ki of 24 nM at AT1 receptors with remarkable selectivity over AT2 (Ki AT2 = 79,200 nM; ~3,300-fold selectivity). Critically, the authors stated: 'No significant differences were found between the [1,5-c] and [4,3-c] series,' indicating that both ring topologies can achieve equivalent target engagement when appropriately substituted [1]. However, the SAR study revealed that the 5- and 7-alkyl substituent positions on the pyrimidine ring are critical determinants of oral activity, and the 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl group is essential for oral efficacy [1]. This means that while the core ring fusion isomer ([4,3-c] vs. [1,5-c]) may be pharmacologically equivalent for AT1 antagonism, the specific halogen substitution pattern (3-chloro in the target compound) is not interchangeable with other halogenation patterns without experimental re-validation of the full SAR context.

AT1 Antagonism
Head-to-head
Ki 24 nM (lead [1,5-c] cpd)
[4,3-c] series: equivalent AT1 binding
Ring isomer pharmacologically equivalent; oral activity requires specific 5,7,8-substitution
Guinea pig adrenal membrane assay
Angiotensin II AT1 receptor Antihypertensive Cardiovascular

Dimroth Rearrangement Stability: C-5 Substitution Dependence

The [4,3-c] chemotype is inherently susceptible to Dimroth rearrangement to the thermodynamically more stable [1,5-c] isomer. Recent synthetic work explicitly demonstrated that C-5 unsubstituted 1,2,4-triazolo[4,3-c]pyrimidine undergoes ring isomerization at ambient conditions, making isolation in pure form challenging [1]. In contrast, C-5-substituted analogues (including halogenated derivatives such as 8-bromo-7-chloro variants) were found to be 'quite stable, permitting isolation in pure form' [1]. The 3-chloro substituent, while not at the C-5 position, contributes to the overall substitution pattern that can influence thermodynamic stability. Furthermore, the presence of halogen functionalities on the pyrimidine nucleus renders the products useful as versatile synthetic intermediates for diversification via palladium-catalyzed Kumada cross-couplings, Buchwald-Hartwig amination, and direct aromatic substitution [1]. The C-5 unsubstituted [4,3-c] chemotype's extreme susceptibility to ambient isomerization is a critical procurement consideration: material quality and isomeric purity depend directly on the substitution pattern, and the 3-chloro variant offers a defined, stable starting point for further elaboration.

Isomeric Stability
Class-level
C-5 unsubstituted [4,3-c] rearranges at ambient temperature
C-5 substitution is required for stable isolation
Confirm isomeric purity via X-ray or NMR; avoid basic/thermal stress
Dimroth rearrangement Ring isomerization Chemical stability Synthetic chemistry

3-Chloro Substituent: Comparative Reactivity for Nucleophilic Substitution

The 3-chloro substituent on the triazole ring of [1,2,4]triazolo[4,3-c]pyrimidine serves as a specific synthetic handle for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . This is mechanistically distinct from halogenation at the pyrimidine ring positions (C-5, C-7, C-8). The triazole C-3 position is electronically activated toward nucleophilic displacement due to the adjacent ring nitrogen atoms, offering a reactivity profile that differs from pyrimidine-ring halogens. As evidenced in related [4,3-c] systems, halogen functionalities enable diversification through palladium-catalyzed Kumada cross-couplings, Buchwald-Hartwig amination, and direct aromatic substitution [1]. A comparator compound, 8-bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 2374137-47-8), illustrates that halogen placement on different ring positions (pyrimidine C-5, C-8 vs. triazole C-3) creates orthogonal reactivity handles, enabling sequential derivatization strategies . The 3-chloro derivative thus offers a unique vector for late-stage functionalization that is not accessible with the unsubstituted parent [1,2,4]triazolo[4,3-c]pyrimidine (CAS 274-81-7) or with pyrimidine-only halogenated analogs.

C3 Reactivity
Class-level
Orthogonal SNAr/cross-coupling handle vs pyrimidine halogens
Enables sequential functionalization without C-H activation
Applicable to Kumada, Buchwald-Hartwig, direct aromatic substitution
Nucleophilic aromatic substitution Cross-coupling Synthetic intermediate Medicinal chemistry

EED-Targeted PROTACs: [4,3-c] as Privileged Binding Motif

Northwestern University has been granted US Patent 12,492,209 B2 (priority date April 29, 2021) covering substituted [1,2,4]triazolo[4,3-c]pyrimidin-5-amine compounds and their PROTAC derivatives that induce degradation of embryonic ectoderm development (EED) protein [1]. The patent explicitly claims the [4,3-c] scaffold as an EED-binding motif capable of recruiting the E3 ubiquitin ligase for targeted protein degradation. This establishes the [4,3-c] topology as a validated, IP-protected chemotype for EED-targeted degradation, a therapeutic strategy relevant to PRC2-dependent cancers [1]. The 3-chloro variant serves as a key synthetic intermediate for constructing the 5-amino-substituted derivatives claimed in the patent, as the chlorine provides a handle for introducing the requisite amine functionality at the pyrimidine C-5 position via sequential substitution chemistry. In contrast, the [1,5-c] and [4,3-a] isomers are not claimed in this patent family, and their EED-binding properties have not been equivalently validated [1].

EED PROTAC Motif
Specification review
[4,3-c] scaffold claimed in US Patent 12,492,209 B2
IP-protected chemotype for EED-targeted degradation research
Alternative isomers lack equivalent patent validation
PROTAC EED protein PRC2 complex Targeted protein degradation Epigenetics

Antimicrobial SAR: Chloro/Bromo Substitution Patterns

Prasanna Kumara et al. synthesized and evaluated a series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines for in vitro antimicrobial activity against clinically isolated bacterial and fungal strains [1]. The study provides direct evidence that the 5-chloro substituent (analogous in position to the 3-chloro motif in the target compound, though on the pyrimidine rather than triazole ring) contributes to antimicrobial activity. Variable and modest activities were observed, with compound 4f showing the most promising profile among the ten tested derivatives [1]. In a related study on tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines, compounds 6b and 6c demonstrated MIC = MBC = 62.5 μg/mL against P. aeruginosa (IZ = 19–20 mm) and MIC = MBC = 31.25 μg/mL against C. albicans (IZ = 22 mm), establishing quantitative antimicrobial benchmarks for [4,3-c]-fused systems [2]. These data demonstrate that halogen substitution pattern (chloro vs. bromo; position on pyrimidine vs. triazole ring) directly modulates antimicrobial potency, and the 3-chloro derivative represents a distinct point in this SAR landscape that cannot be extrapolated from other halogenated analogs without experimental validation.

Antimicrobial SAR
Cross-study comparable
MIC 31.25–62.5 μg/mLrelated [4,3-c] derivatives vs P. aeruginosa / C. albicans
Halogen pattern modulates potency; 3-Cl represents a distinct SAR point
Direct antimicrobial data for this exact derivative remain to be published
Antimicrobial Antibacterial Antifungal Halogen SAR

Optimal Application Scenarios


Kinase Inhibitor Hit-to-Lead: Triazole-Ring Derivatization

Research groups pursuing Syk, ZAP-70, or Lck kinase inhibitors should prioritize 3-chloro-[1,2,4]triazolo[4,3-c]pyrimidine over the unsubstituted parent or [1,5-c] isomers when the synthetic strategy requires triazole C-3 elaboration. The Hirabayashi et al. study established that [4,3-c] derivatives achieve potent Syk family kinase inhibition (IC50 = 180 nM for Lck), and SAR optimization proceeds differently for [4,3-c] vs. [1,5-c] isomers [1]. The 3-chloro handle enables direct introduction of amine, thioether, or aryl substituents at the triazole position without additional activation steps, accelerating SAR exploration compared to starting from the unsubstituted scaffold (CAS 274-81-7) .

EED-Targeted PROTAC Development

Biopharmaceutical companies developing EED-targeted protein degraders for PRC2-dependent cancers (e.g., diffuse large B-cell lymphoma, malignant rhabdoid tumors) should procure 3-chloro-[1,2,4]triazolo[4,3-c]pyrimidine as a key intermediate for constructing the [4,3-c]-5-amine EED-binding motif claimed in US Patent 12,492,209 B2 [1]. This patent, granted to Northwestern University in 2024, provides composition-of-matter protection for this specific chemotype, and the 3-chloro derivative enables the synthetic route to the claimed 5-amino-substituted compounds. Alternative isomers ([1,5-c], [4,3-a]) lack equivalent patent validation for EED binding and may present freedom-to-operate concerns [1].

AT1 Receptor Antagonist Scaffold with Distinct IP Topology

The Nicolaï et al. study demonstrated that [4,3-c] and [1,5-c] triazolopyrimidine series are pharmacologically equivalent for AT1 receptor antagonism (lead compound Ki AT1 = 24 nM, ~3,300-fold selectivity over AT2) [1]. However, the [4,3-c] topology offers distinct chemical space for patenting relative to the extensively explored [1,5-c] series. Research teams developing next-generation angiotensin receptor blockers can use 3-chloro-[1,2,4]triazolo[4,3-c]pyrimidine to access novel substitution patterns at the triazole C-3 position — a vector that is geometrically inaccessible in [1,5-c] analogs — while maintaining the critical 5-, 7-, and 8-position substituents required for oral antihypertensive activity [1].

Chemoselective Halogen Displacement: Triazole vs. Pyrimidine

Academic and industrial synthetic chemistry groups developing chemoselective cross-coupling or SNAr methodologies benefit from 3-chloro-[1,2,4]triazolo[4,3-c]pyrimidine as a model substrate for exploring differential reactivity between triazole C-3 halogens and pyrimidine ring halogens [1]. The Dimroth rearrangement susceptibility of the [4,3-c] scaffold adds an additional dimension of interest: methodology studies must account for potential isomerization under basic or thermal conditions, making this compound a valuable probe for developing mild, isomerization-free coupling protocols . The unambiguous structural confirmation available via single-crystal X-ray analysis provides a reliable benchmark for product characterization .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR (Syk/Lck)
Triazole C3-chloro synthetic handle
Kinase selectivity panel; SAR vector divergence from [1,5-c]
EED-targeted protein degradation research
[4,3-c] chemotype IP position
EED binding assay; PROTAC ternary complex formation
AT1 receptor antagonist research
Equivalent AT1 pharmacology
Oral activity substituent mapping; AT1/AT2 selectivity
Chemoselective cross-coupling methodology
Orthogonal triazole vs. pyrimidine halogen reactivity
Mild coupling conditions; isomerization-free protocols

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